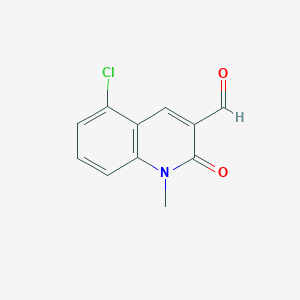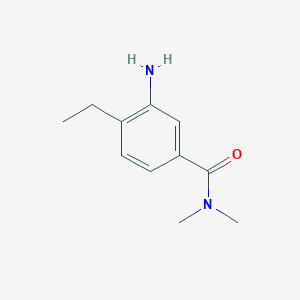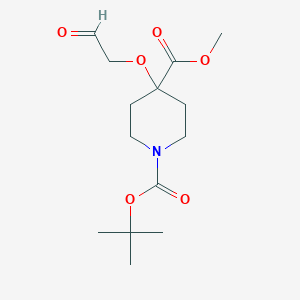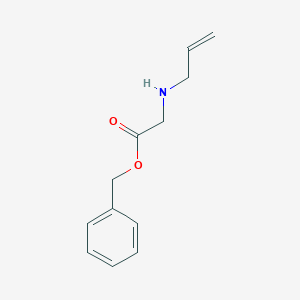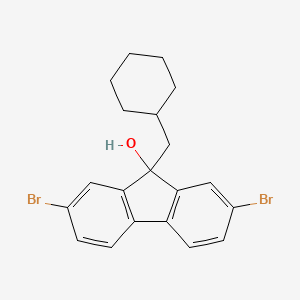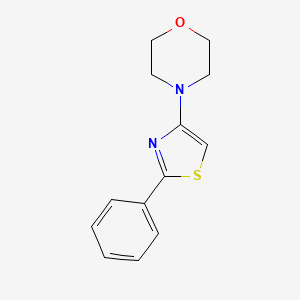
4-(2-Phenyl-1,3-thiazol-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenyl-1,3-thiazol-4-yl)morpholine: is a heterocyclic compound that features a thiazole ring fused with a morpholine ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the phenyl group enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)morpholine typically involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with morpholine under specific conditions. One common method includes:
Starting Materials: 2-phenyl-1,3-thiazole-4-carboxylic acid and morpholine.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
4-(2-Phenyl-1,3-thiazol-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agent: Exhibits potent antimicrobial activity against various bacterial and fungal strains.
Anticancer Research: Investigated for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.
Industry:
Pharmaceuticals: Used in the synthesis of drugs with antimicrobial and anticancer properties.
Agriculture: Employed in the development of agrochemicals for pest control.
Wirkmechanismus
The mechanism of action of 4-(2-Phenyl-1,3-thiazol-4-yl)morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: Inhibits key enzymes involved in microbial metabolism, leading to cell death.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes in cancer cells.
Molecular Targets and Pathways:
Microbial Enzymes: Targets enzymes like DNA gyrase and topoisomerase, crucial for bacterial DNA replication.
Cancer Pathways: Interferes with signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3-thiazole: Lacks the morpholine ring but shares the thiazole core.
4-Phenyl-1,3-thiazole-2-amine: Contains an amine group instead of the morpholine ring.
Uniqueness:
Enhanced Stability: The morpholine ring provides additional stability and solubility compared to similar compounds.
Broader Biological Activity: Exhibits a wider range of biological activities due to the combined effects of the thiazole and morpholine rings.
Eigenschaften
Molekularformel |
C13H14N2OS |
|---|---|
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
4-(2-phenyl-1,3-thiazol-4-yl)morpholine |
InChI |
InChI=1S/C13H14N2OS/c1-2-4-11(5-3-1)13-14-12(10-17-13)15-6-8-16-9-7-15/h1-5,10H,6-9H2 |
InChI-Schlüssel |
RXVQUTQEFBWJTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CSC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


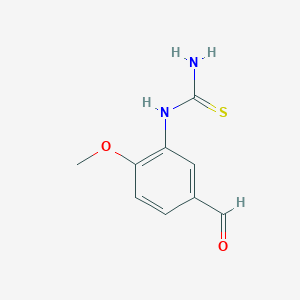

![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
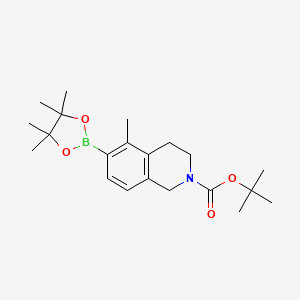
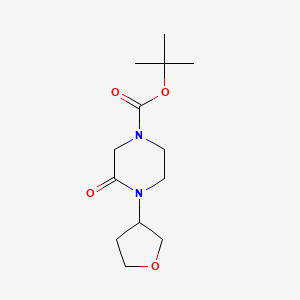
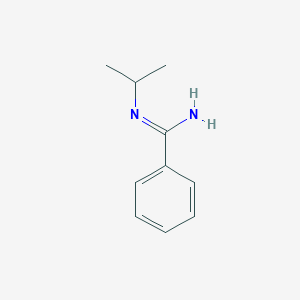
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
